molecular formula C16H19ClN4O4S B213501 4-CHLORO-1,5-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE

4-CHLORO-1,5-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B213501
M. Wt: 398.9 g/mol
InChI Key: UMANWMRKXHHPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-1,5-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group, dimethyl substitutions, and a morpholinylsulfonylphenyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1,5-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the morpholinylsulfonylphenyl group: This step involves the reaction of the pyrazole intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-1,5-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-CHLORO-1,5-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-CHLORO-1,5-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-morpholinylsulfonyl)benzamide
  • 3-CL-N-(4-chloro-3-(4-morpholinylsulfonyl)phenyl)-1-benzothiophene-2-carboxamide

Uniqueness

4-CHLORO-1,5-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its specific substitution pattern and the presence of the morpholinylsulfonylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19ClN4O4S

Molecular Weight

398.9 g/mol

IUPAC Name

4-chloro-1,5-dimethyl-N-(3-morpholin-4-ylsulfonylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H19ClN4O4S/c1-11-14(17)15(19-20(11)2)16(22)18-12-4-3-5-13(10-12)26(23,24)21-6-8-25-9-7-21/h3-5,10H,6-9H2,1-2H3,(H,18,22)

InChI Key

UMANWMRKXHHPFD-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)Cl

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)Cl

Origin of Product

United States

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